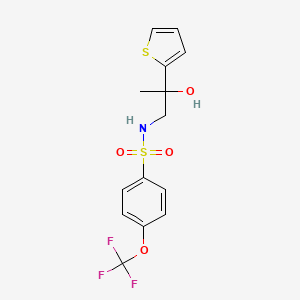

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F3NO4S2 and its molecular weight is 381.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation

The compound N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and biochemical properties. For instance, Röver et al. (1997) explored the synthesis and biochemical characterization of similar benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential in detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anti-Inflammatory and Anticancer Properties

Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the compound's potential as a therapeutic agent with minimal tissue damage in various organs compared to untreated controls (Küçükgüzel et al., 2013).

Inhibitory Potency and Water Solubility

Casini et al. (2002) researched on sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, demonstrating their strong affinities towards certain isozymes and good water solubility. These findings are crucial for understanding the compound's potential applications in lowering intraocular pressure in glaucoma treatment (Casini et al., 2002).

Cytotoxicity and Tumor-Specificity

In 2016, Gul et al. synthesized a series of new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, indicating their importance for further anti-tumor activity studies (Gul et al., 2016).

Endothelin Antagonism and Oral Activity

Murugesan et al. (1998) studied biphenylsulfonamides as endothelin-A antagonists, exploring the structure-activity relationships and pharmacology of certain analogues. Their research contributes to understanding the compound's role in inhibiting the pressor responses caused by endothelin-1, indicating its potential in cardiovascular therapies (Murugesan et al., 1998).

Enzyme Inhibitory and Glaucoma Treatment Potential

Nocentini et al. (2016) synthesized benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties, demonstrating their effectiveness as inhibitors of certain human isoforms of carbonic anhydrase. The compounds showed significant intraocular pressure lowering activity, which is relevant in glaucoma treatment (Nocentini et al., 2016).

Photodynamic Therapy Application

Pişkin et al. (2020) synthesized new benzenesulfonamide derivative groups with high singlet oxygen quantum yield, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Progesterone Receptor Antagonism

Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, indicating their potential in treating diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S2/c1-13(19,12-3-2-8-23-12)9-18-24(20,21)11-6-4-10(5-7-11)22-14(15,16)17/h2-8,18-19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDLHUWWCGXKOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)

![3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2828854.png)

![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)